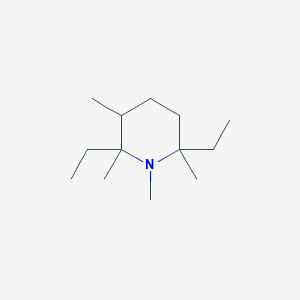
2,6-Diethyl-1,2,3,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethyl-1,2,3,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is characterized by the presence of two ethyl groups and four methyl groups attached to the piperidine ring. This compound is known for its steric hindrance due to the bulky substituents, which influences its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethyl-1,2,3,6-tetramethylpiperidine can be achieved through several methods. One common approach involves the conjugate addition of ammonia to a suitable precursor, followed by reduction reactions. For instance, the intermediate triacetone amine can be reduced using the Wolff-Kishner reaction .
Industrial Production Methods
In industrial settings, the continuous preparation of such compounds often involves the reaction of triacetonamine with hydrazine, followed by cleavage of the resulting hydrazone at elevated temperatures. This process is typically carried out in a distillation column with a high-boiling solvent and an alkali at the base .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethyl-1,2,3,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroxides, which are useful in various applications.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, due to its steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Hydrazine and other reducing agents are typically used.
Substitution: Allylic chlorides and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamines, sulfenamides, and various substituted amines .
Scientific Research Applications
2,6-Diethyl-1,2,3,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a hindered base in various organic synthesis reactions.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,6-Diethyl-1,2,3,6-tetramethylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the bulky substituents influences its binding affinity and reactivity. This compound can act as a ligand, forming complexes with metal ions and participating in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base and in the preparation of lithium tetramethylpiperidide.
2,6-Dimethylpiperidine: Another piperidine derivative with different steric properties.
N,N-Diisopropylethylamine: A non-nucleophilic base used in organic synthesis.
Uniqueness
2,6-Diethyl-1,2,3,6-tetramethylpiperidine is unique due to its specific steric hindrance, which imparts distinct chemical stability and reactivity. This makes it valuable in applications where controlled reactivity is desired, such as in the synthesis of hindered amine light stabilizers and other specialized chemical processes .
Properties
CAS No. |
61746-14-3 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2,6-diethyl-1,2,3,6-tetramethylpiperidine |
InChI |
InChI=1S/C13H27N/c1-7-12(4)10-9-11(3)13(5,8-2)14(12)6/h11H,7-10H2,1-6H3 |
InChI Key |
HBAFEGSROZTNSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C(N1C)(C)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















